molecular formula C10H9ClO3 B154471 2-Chloro-2-oxo-1-phenylethyl acetate CAS No. 1638-63-7

2-Chloro-2-oxo-1-phenylethyl acetate

Cat. No. B154471
CAS RN: 1638-63-7
M. Wt: 212.63 g/mol
InChI Key: BERNQQVIUAZUHY-UHFFFAOYSA-N
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Description

Novel Reactivity of 2-(Chloromethoxy)ethyl Acetate

The study explores the reactivity of 2-(Chloromethoxy)ethyl acetate with alcohols in the presence of silver carbonate, leading to the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A proposed mechanism suggests the involvement of a chloromethyl ether oxygen atom in the formation of these products .

SYNTHESIS AND PROPERTIES OF 2-(2-CHLORO-ETHOXY)-ACETATE

This paper details the synthesis of various 2-(2-chloro-ethoxy) acetates through the reaction of 2-oxo-1,4-dioxane with alcohol and thionyl chloride. The study also examines the reactions of ethyl 2-(2-chloro-ethoxy) acetate, including base-catalyzed and acid-catalyzed hydrolysis, leading to different products. The compounds were characterized using IR, 1HNMR, elemental analysis, and MS .

FT-IR, FT-Raman and DFT calculations of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate

The research presents vibrational spectroscopic analysis and density functional theory calculations for 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate. The study includes synthesis, elemental analysis, and computational predictions of vibrational wavenumbers, infrared intensities, and Raman activities .

Synthesis, Crystal Structure and Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate

This paper reports the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate by condensation of ethyl 2-chloroacetate. The study provides the crystal structure of the compound and its antitumor activity against certain cancer cell lines .

Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate

The paper investigates the molecular structure and vibrational frequencies of 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate. The study uses computational methods to analyze the stability, charge transfer, and nonlinear optical properties of the molecule. The findings include a comparison of geometrical parameters and hyperpolarizability with similar derivatives .

Scientific Research Applications

Chemical and Bioactivity Diversity in Agarwood Compounds

2-Chloro-2-oxo-1-phenylethyl acetate is structurally related to 2-(2-phenylethyl)chromones, which are key components in agarwood, known for their diverse biological properties. These properties include antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. Studies from January 1976 to September 2021 have focused on the phytochemistry, bioactivity, and quality control of these compounds, aiming to clarify their chemical specificity, diversity, and structure-activity relationship. Factors such as tree species, induction methods, and formation time contribute to the chemical diversity of 2-(2-phenylethyl)chromones, suggesting that different types should be utilized in quality control methods of agarwood (Yu et al., 2022).

Role in ACE2 and Cardiovascular Regulation

Although not directly mentioning 2-Chloro-2-oxo-1-phenylethyl acetate, related research on ACE2 (angiotensin-converting enzyme 2) highlights its importance in cardiovascular health and disease treatment. ACE2 serves as a critical protective pathway against heart failure, hypertension, lung disease, and diabetes, with recombinant ACE2 therapies showing potential for disease conditions associated with an activated renin-angiotensin system (Gheblawi et al., 2020).

Insights into Molecular Action in SARS-CoV-2

Chlorine dioxide's mechanism of action in COVID-19 provides insights into the potential molecular interactions of similar compounds. The study hypothesizes that chlorine dioxide acts by oxidizing critical amino acids in the SARS-CoV-2 spike and ACE2 structure, suggesting a broad avenue for researching the interactions of chemical compounds with viral structures (Insignares-Carrione et al., 2020).

Separation of Phenylethanoid Glycosides and Iridoids

The countercurrent separation (CCS) technique, used for purifying phenylethanoid glycosides and iridoids, showcases the potential application of advanced chemical separation techniques that could be relevant for substances like 2-Chloro-2-oxo-1-phenylethyl acetate. This method overcomes challenges associated with conventional chromatography in separating highly polar molecules, indicating the importance of selecting appropriate solvent systems for effective separation (Luca et al., 2019).

properties

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNQQVIUAZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870897
Record name 1-(Chloroformyl)benzyl acetate
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-oxo-1-phenylethyl acetate

CAS RN

1638-63-7
Record name O-Acetylmandeloyl chloride
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Record name 1-(Chloroformyl)benzyl acetate
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Record name 1638-63-7
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Record name 1-(Chloroformyl)benzyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloroformyl)benzyl acetate
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